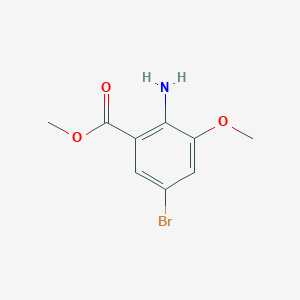

Methyl 2-amino-5-bromo-3-methoxybenzoate

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis, the strategic placement of reactive functional groups on a stable scaffold is paramount for the efficient construction of target molecules. Methyl 2-amino-5-bromo-3-methoxybenzoate serves as a valuable intermediate, with each of its substituents offering a potential site for chemical modification. The amino group can be readily transformed into a variety of other functionalities or used to form amide or heterocyclic structures. The bromine atom is a key handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl moieties. The methoxy (B1213986) and methyl ester groups can also be manipulated, although they are often retained in the final structures for their electronic and steric contributions.

From a medicinal chemistry perspective, this compound is a crucial starting material for the synthesis of biologically active molecules. It has been incorporated into the synthetic routes of compounds targeting a range of diseases. Notably, it has been utilized in the development of inhibitors for enzymes such as NF-κB inducing kinase (NIK), which is implicated in inflammatory and autoimmune diseases, and sodium-dependent glucose cotransporter 2 (SGLT2), a target for anti-diabetic drugs. google.comgoogleapis.com Its utility is also demonstrated in the synthesis of modulators for serotonin (B10506) receptors like 5-HT3. google.com

Overview of Benzoate (B1203000) Derivatives in Contemporary Research

Benzoate derivatives, as a class of compounds, are ubiquitous in contemporary chemical research. Their presence spans from natural products to synthetic pharmaceuticals and materials. Benzoic acid and its esters are known for their antimicrobial properties and are used as preservatives in food and cosmetics. In medicinal chemistry, the benzoate motif is a common feature in many drug molecules, where it can act as a key binding element to biological targets or serve as a scaffold for further functionalization.

Recent research has highlighted the diverse pharmacological activities of benzoate derivatives, including their potential as anticancer, anti-inflammatory, and neuroprotective agents. For instance, certain benzoate derivatives have been investigated as inhibitors of BCL-2, a protein involved in the regulation of apoptosis, which is a key target in cancer therapy. nih.gov The versatility of the benzoate core allows chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a mainstay in modern drug discovery programs.

Research Objectives and Scope for this compound

The primary research objective centered on this compound is its application as a pivotal intermediate in the synthesis of novel therapeutic agents. Researchers aim to leverage its pre-installed functional groups to efficiently access complex molecular scaffolds that would otherwise require lengthy and less efficient synthetic sequences. The scope of its use is continually expanding as new synthetic methodologies are developed and new biological targets are identified.

Current research efforts are focused on utilizing this building block in the creation of libraries of compounds for high-throughput screening against various disease targets. The aim is to discover new lead compounds with improved efficacy and safety profiles. The specific substitution pattern of this compound allows for the exploration of chemical space in a targeted and efficient manner, making it a valuable tool in the quest for new medicines. A European patent highlights a method for its preparation, underscoring its importance in the synthesis of small molecule inhibitors of NF-κB inducing kinase. googleapis.com

Chemical Compound Information

| Compound Name |

| This compound |

| 2-Amino-5-bromo-3-methoxybenzoic acid |

| Methyl 2-amino-3-methoxybenzoate |

| N-bromosuccinimide |

| Methylboronic acid |

| Potassium fluoride |

| Tri-t-butylphosphonium tetrafluoroborate |

| Sodium nitrite |

| Copper(I) chloride |

| Dapagliflozin |

| Emamectin benzoate |

| Lufenuron |

| Cypermethrin |

| Chlorpyrifos |

| Spinosad |

| 2-benzamidobenzoic acid |

| Eugenyl benzoate |

| Salicylic (B10762653) acid |

| Amino salicylic acid |

| Gallic acid |

| Mono methoxy gallic acid |

| N-chlorosuccinamide |

Compound Properties

| Property | Value |

| Chemical Formula | C9H10BrNO3 |

| CAS Number | 115378-21-7 |

| Molecular Weight | 260.09 g/mol |

| Appearance | Solid |

| Primary Use | Organic Synthesis Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-bromo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTIPPUCNSLRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551935 | |

| Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115378-21-7 | |

| Record name | Methyl 2-amino-5-bromo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways to Methyl 2-amino-5-bromo-3-methoxybenzoate

Established routes to this molecule typically rely on a sequential introduction of functional groups onto a benzene (B151609) ring scaffold. These methods prioritize reliability and yield based on well-understood organic reactions.

The most direct precursor to this compound is its corresponding carboxylic acid, 2-Amino-5-bromo-3-methoxybenzoic acid . biosynce.com The synthesis of this acid is a critical step and can be approached from simpler starting materials. A plausible synthetic pathway could start with 3-methoxybenzoic acid. The synthesis would proceed through the following key transformations:

Nitration: Introduction of a nitro group. The directing effects of the existing carboxyl and methoxy (B1213986) groups would need to be carefully considered to achieve the desired isomer.

Bromination: Introduction of a bromine atom at the position para to the amino group, which is a strongly activating and ortho-, para-directing group.

Reduction: Conversion of the nitro group to an amino group, typically using methods like catalytic hydrogenation or metal-acid reductions. chemicalbook.com

Esterification: The final step involves the conversion of the carboxylic acid to its methyl ester, this compound.

Another relevant precursor is 2-Amino-5-bromo-3-methoxybenzaldehyde . While a direct synthesis for this specific aldehyde is not prominently documented, analogous compounds like 2-amino-5-bromobenzaldehyde (B112427) are synthesized from 2-amino-5-bromobenzoic acid by first reducing the acid to an alcohol and then oxidizing the alcohol to the aldehyde. orgsyn.org A similar two-step process could theoretically produce 2-Amino-5-bromo-3-methoxybenzaldehyde, which would then require oxidation to the carboxylic acid before the final esterification step.

The synthesis of substituted benzoates like the target molecule involves several key reaction types, each with specific conditions.

Bromination: The bromination of an activated aromatic ring, such as an aniline (B41778) derivative, is typically rapid. For a related compound, methyl 2-amino-3-methylbenzoate, bromination is achieved using a mixture of hydrogen bromide and hydrogen peroxide. google.com This method avoids the use of elemental bromine and is effective for producing the 5-bromo derivative.

Reduction of Nitro Group: The conversion of a nitro-substituted precursor to the corresponding amine is a standard transformation. A common method involves using iron powder in the presence of an acid, such as ammonium (B1175870) chloride in an ethanol (B145695)/water solvent system, heated to around 90°C. chemicalbook.com This method is favored for its effectiveness and relatively low cost.

Esterification: The final step, converting 2-Amino-5-bromo-3-methoxybenzoic acid to its methyl ester, is typically accomplished via Fischer esterification. This involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid.

Below is a table summarizing typical reaction conditions for these key steps, based on syntheses of analogous compounds.

Interactive Table: Typical Reaction Conditions for Synthesis| Reaction Step | Reagents | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Bromination | HBr / H₂O₂ | Acetic Acid | Room Temp | 97.7% | google.com |

| Nitro Reduction | Fe / NH₄Cl | Ethanol / Water | 90°C | 99.1% | chemicalbook.com |

| Esterification | Methanol / H₂SO₄ | Methanol | Reflux | High | - |

Advanced Synthetic Approaches and Process Development

Beyond established lab-scale syntheses, modern chemistry focuses on developing more efficient, scalable, and environmentally benign processes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, offer a powerful strategy for increasing molecular complexity efficiently. nih.gov While a specific MCR for this compound is not documented, the Ugi four-component reaction (Ugi-4CR) is a versatile method for generating complex amides and could be hypothetically applied. youtube.com

A potential Ugi-4CR approach could involve:

An aldehyde or ketone.

An amine (e.g., a derivative of 3-bromo-5-methoxyaniline).

A carboxylic acid.

An isocyanide.

This strategy could rapidly generate a diverse library of related amide structures, although it would not directly produce the target ester. MCRs are noted for their high atom economy and convergence, making them an attractive area for synthetic exploration. nih.govmdpi.com

The principles of scalable synthesis can be effectively illustrated by examining the industrial process developed for 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , a key intermediate for SGLT2 inhibitors with structural similarities to the target compound. thieme-connect.comresearchgate.net A practical and scalable process was developed starting from inexpensive dimethyl terephthalate.

The six-step synthesis involved:

Nitration

Hydrolysis

Hydrogenation

Esterification

Bromination

Diazotization

This process was successfully scaled to produce batches of approximately 70 kg with a total yield of 24%. thieme-connect.comthieme-connect.com A critical aspect of the process optimization was minimizing the formation of a dibromo impurity during the bromination step. This was achieved by carefully controlling reaction conditions and developing a salt-forming purification step for the intermediate, which significantly improved the purity of the final product. thieme-connect.com Such optimization strategies are crucial for transitioning a synthesis from the laboratory to industrial production, ensuring both cost-effectiveness and high purity.

Green chemistry provides a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.comorganic-chemistry.org The synthesis of this compound can be evaluated and improved using these principles.

Key Green Chemistry Principles:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, catalytic hydrogenation for the nitro reduction step has 100% atom economy, whereas a metal-acid reduction (like Fe/HCl) has a much lower atom economy due to the formation of stoichiometric metal salt waste. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org Employing catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) instead of stoichiometric metal reductants is a prime example.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org A synthetic route that avoids protecting the amine or carboxyl group would be considered greener.

Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements. solubilityofthings.com Exploring catalysts that are active at lower temperatures can significantly reduce the energy footprint of the synthesis.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized. Aqueous solvent systems or greener organic solvents like ethanol are preferred. organic-chemistry.org For example, performing the nitro reduction in an ethanol/water mixture is a greener choice than using chlorinated solvents. chemicalbook.com

Applying these principles can lead to a more sustainable, safer, and cost-effective synthesis for this compound and related compounds.

Synthesis of Analogues and Derivatives of this compound

The inherent reactivity of the functional groups on the benzene ring of this compound allows for targeted modifications to produce a range of derivatives. These transformations can be broadly categorized into further halogenation, functionalization of the existing amino and methoxy groups, and cyclization reactions to form fused heterocyclic structures.

The introduction of an additional halogen atom, particularly iodine, onto the aromatic ring can significantly alter the electronic properties and biological activity of the molecule. The position ortho to the amino group is activated and susceptible to electrophilic substitution. A common method for the iodination of such activated aromatic rings is the use of N-iodosuccinimide (NIS) in an acidic medium.

For instance, the synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate can be achieved by treating Methyl 2-amino-5-bromobenzoate with N-iodosuccinimide in acetic acid. This reaction proceeds under mild conditions, typically at room temperature, to afford the desired iodo-analogue in high yield. The introduction of the bulky iodine atom at the C-3 position can be a key step in the synthesis of more complex molecules, where the iodo group can later be used in cross-coupling reactions.

Table 1: Synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |

| Methyl 2-amino-5-bromobenzoate | N-Iodosuccinimide | Acetic Acid | 20 °C | 17 h | Methyl 2-amino-5-bromo-3-iodobenzoate | 82% |

Data derived from a representative synthetic procedure. mdma.ch

The amino and methoxy groups present on the scaffold are prime sites for further chemical modification, enabling the synthesis of a broad spectrum of derivatives with varied physicochemical properties.

The primary amino group can readily undergo acylation, alkylation, and sulfonylation reactions. For example, the amino group of a related compound, methyl-2-amino-5-bromobenzoate, has been shown to react with methanesulfonyl chloride to form the corresponding sulfonamide, Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate . masterorganicchemistry.com This transformation is typically carried out in a suitable solvent like dichloromethane. Further reaction of this intermediate with a base such as sodium hydride and an alkylating agent can lead to N-alkylation, producing compounds like Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate . masterorganicchemistry.comresearchgate.net These reactions highlight the versatility of the amino group in forming stable, functionalized derivatives.

The methoxy group, being an ether linkage, is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol. Reagents such as strong protic acids (e.g., HBr, HI) or potent Lewis acids (e.g., BBr₃) are typically required for this transformation. masterorganicchemistry.commasterorganicchemistry.com Such a cleavage would convert this compound into Methyl 2-amino-5-bromo-3-hydroxybenzoate . Additionally, under specific oxidative conditions, the methoxy group could potentially be oxidized to form an aldehyde or a carboxylic acid, though this is a less common transformation for this type of substrate. mdma.ch

Table 2: Representative Functionalization Reactions

| Starting Material | Reagent(s) | Product | Functional Group Modified |

| Methyl 2-amino-5-bromobenzoate | 1. Methanesulfonyl chloride2. NaH, CH₃I | Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate | Amino Group |

| This compound | Boron tribromide (BBr₃) (Proposed) | Methyl 2-amino-5-bromo-3-hydroxybenzoate | Methoxy Group |

Data based on established synthetic transformations for analogous compounds. masterorganicchemistry.comresearchgate.net

The ortho-relationship of the amino and ester functionalities in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems, which are core structures in many pharmaceutically active compounds.

Quinazolinones: One of the most common applications of anthranilate derivatives is in the synthesis of quinazolinones. A straightforward method involves the cyclization of the anthranilate with formamide (B127407), often at elevated temperatures, to yield the corresponding quinazolin-4(3H)-one. Applying this to the title compound would be expected to produce 6-Bromo-8-methoxyquinazolin-4(3H)-one . This reaction involves the initial formation of a formylamino intermediate, followed by intramolecular cyclization with the elimination of methanol. researchgate.net

Benzoxazinones: The reaction of anthranilic acids or their esters with acylating agents can lead to the formation of 1,3-benzoxazin-4-ones. For example, treatment with acetic anhydride (B1165640) can yield a 2-methyl substituted benzoxazinone. This reaction proceeds via N-acetylation followed by cyclization. Starting from this compound, this would lead to the formation of 7-Bromo-5-methoxy-2-methyl-4H-1,3-benzoxazin-4-one . nih.gov

Benzodiazepines: The synthesis of benzodiazepine-fused systems can also be initiated from this scaffold. A common route to benzodiazepine-2,5-diones involves the reaction of an anthranilic acid derivative with chloroacetyl chloride to form an N-chloroacetylated intermediate. Subsequent reaction with ammonia (B1221849) or an amine leads to cyclization, forming the seven-membered diazepine (B8756704) ring. This sequence, applied to the title compound, would yield 8-Bromo-6-methoxy-1H-benzo[e] nih.govresearchgate.netdiazepine-2,5(3H,4H)-dione .

Table 3: Proposed Synthesis of Benzoate-Fused Heterocycles

| Target Heterocycle | Key Reagent(s) | Proposed Intermediate |

| 6-Bromo-8-methoxyquinazolin-4(3H)-one | Formamide | N-(2-carbomethoxy-4-bromo-6-methoxyphenyl)formamide |

| 7-Bromo-5-methoxy-2-methyl-4H-1,3-benzoxazin-4-one | Acetic Anhydride | Methyl 2-acetamido-5-bromo-3-methoxybenzoate |

| 8-Bromo-6-methoxy-1H-benzo[e] nih.govresearchgate.netdiazepine-2,5(3H,4H)-dione | 1. Chloroacetyl chloride2. Ammonia | Methyl 2-(2-chloroacetamido)-5-bromo-3-methoxybenzoate |

Spectroscopic and Structural Elucidation of Methyl 2 Amino 5 Bromo 3 Methoxybenzoate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques probe the vibrational modes of molecular bonds, which are unique and serve as a molecular "fingerprint".

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrational frequencies of different functional groups. For Methyl 2-amino-5-bromo-3-methoxybenzoate, the key functional groups are the amino (-NH₂), bromo (-Br), methoxy (B1213986) (-OCH₃), and methyl ester (-COOCH₃) groups attached to the benzene (B151609) ring.

The expected FT-IR absorption bands for this compound, based on characteristic group frequencies and data from analogous compounds like Methyl 2-amino-5-bromobenzoate, are detailed below. The presence of the amino group is typically indicated by two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C=O stretching of the ester group is expected to produce a strong absorption band around 1680-1720 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-O stretching vibrations of the ester and methoxy groups would be found in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Methyl Ester (-COOCH₃) | C=O Stretch | 1680-1720 |

| Aromatic Ring | C=C Stretch | 1550-1600 |

| Amino (-NH₂) | N-H Bending | 1600-1650 |

| Methyl/Methoxy | C-H Bending | 1400-1470 |

| Ester/Methoxy | C-O Stretch | 1200-1300 |

| Methoxy | O-CH₃ Stretch | 1000-1050 |

| Phenyl Ring | C-Br Stretch | 500-700 |

This table is generated based on established characteristic vibrational frequencies and may not represent experimentally measured values.

Fourier Transform Raman (FT-Raman) Spectral Studies

FT-Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar and symmetric vibrations. For this compound, FT-Raman would be especially useful for observing the vibrations of the aromatic ring and the C-Br bond.

In the FT-Raman spectrum, intense bands are expected for the symmetric vibrations of the benzene ring. The C=C stretching vibrations of the aromatic ring would give rise to strong signals in the 1550-1650 cm⁻¹ region. The C-Br stretching vibration, which may be weak in the FT-IR spectrum, is often more prominent in the Raman spectrum. The symmetric stretching of the ester and methoxy groups would also be observable.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Ring Stretch | 1570-1620 (strong) |

| Ester (-COOCH₃) | C=O Stretch | 1680-1720 (weak) |

| Phenyl Ring | Ring Breathing Mode | ~1000 |

| Phenyl Ring | C-Br Stretch | 500-700 (strong) |

This table is generated based on established characteristic Raman shifts and may not represent experimentally measured values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. In this compound, we expect to see distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the methyl ester protons.

Based on data for a similar compound, Methyl 2-amino-5-bromo-3-methylbenzoate, which has a methyl group instead of a methoxy group at the 3-position, we can predict the approximate chemical shifts for the target molecule. The aromatic region is expected to show two singlets or two doublets with very small coupling constants, corresponding to the two protons on the benzene ring. The amino group protons will likely appear as a broad singlet. The methoxy and methyl ester protons will each give a sharp singlet, with the methyl ester protons typically appearing slightly downfield.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.5 | s or d | 1H |

| Aromatic-H | ~7.0 | s or d | 1H |

| Amino (-NH₂) | ~5.0-6.0 | br s | 2H |

| Methoxy (-OCH₃) | ~3.9 | s | 3H |

| Methyl Ester (-COOCH₃) | ~3.8 | s | 3H |

This table is generated based on predicted values from analogous compounds and may not represent experimentally measured values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, we expect to see signals for the carbonyl carbon of the ester, the six aromatic carbons, and the two methyl carbons of the methoxy and ester groups.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbonyl carbon of the ester will appear significantly downfield, typically in the 165-175 ppm range. The carbon bearing the bromine atom (C-Br) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield. The methyl carbons of the methoxy and ester groups will appear in the upfield region of the spectrum.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165-170 |

| Aromatic (C-O) | 150-155 |

| Aromatic (C-N) | 140-145 |

| Aromatic (C-H) | 115-130 |

| Aromatic (C-Br) | 110-115 |

| Aromatic (C-COOCH₃) | 115-120 |

| Methoxy (-OCH₃) | 55-60 |

| Methyl Ester (-OCH₃) | 50-55 |

This table is generated based on predicted values from analogous compounds and may not represent experimentally measured values.

X-ray Diffraction Crystallography

X-ray diffraction techniques have been pivotal in elucidating the three-dimensional structure of Methyl 2-amino-5-bromobenzoate.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction analysis of Methyl 2-amino-5-bromobenzoate reveals that it crystallizes in the monoclinic space group. nih.gov The crystal structure determination provides precise atomic coordinates, bond lengths, and bond angles.

The analysis shows that the molecule is nearly planar. sigmaaldrich.com The dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is reported to be 5.73 (12)°. sigmaaldrich.com Key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9852 (2) |

| b (Å) | 9.1078 (5) |

| c (Å) | 12.1409 (7) |

| β (°) | 95.238 (3) |

| Volume (ų) | 438.83 (4) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

This data is for Methyl 2-amino-5-bromobenzoate, not this compound. nih.gov

Powder X-ray Diffraction for Phase Purity and Crystallinity Assessment

Analysis of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding

The crystal structure of Methyl 2-amino-5-bromobenzoate is stabilized by a network of hydrogen bonds.

Intramolecular Hydrogen Bonding: A significant intramolecular N—H···O hydrogen bond is observed between the amino group and the carbonyl oxygen of the ester group. nih.govsigmaaldrich.com This interaction creates a stable six-membered ring motif, denoted as an S(6) ring in graph-set notation. nih.govsigmaaldrich.com

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are linked by intermolecular N—H···O interactions. These interactions connect neighboring molecules, forming zigzag chains that propagate along the b-axis of the crystal. nih.govsigmaaldrich.com

| Hydrogen Bond (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1N···O1 (intramolecular) | 0.84 (2) | 2.08 (3) | 2.717 (3) | 133 (3) |

| N1—H2N···O1ⁱ (intermolecular) | 0.85 (2) | 2.22 (3) | 3.039 (3) | 162 (2) |

Symmetry code: (i) −x, y−1/2, −z+1. This data is for Methyl 2-amino-5-bromobenzoate. researchgate.net

Advanced Analytical Methodologies

Mass Spectrometry Techniques (e.g., LC-MS for trace level analysis)

There are no specific studies detailing the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the trace level analysis of this compound. However, LC-MS/MS methods have been developed for related bromo-substituted aromatic compounds, demonstrating the applicability of the technique. researchgate.net Such methods are highly sensitive and selective, making them ideal for quantifying trace amounts of a compound in complex matrices. A typical method would involve optimizing chromatographic separation on a C18 column followed by detection using a mass spectrometer in a selected reaction monitoring (SRM) mode for high specificity.

Chromatographic Separation and Purity Assessment

While specific application notes for the chromatographic separation of this compound are not available, general methods for purity assessment of similar compounds involve High-Performance Liquid Chromatography (HPLC). For instance, methods have been described for related amino-benzoic acid derivatives using a C18 reversed-phase column with a mobile phase consisting of a methanol (B129727) and water mixture. researchgate.net Purity is typically assessed by detecting the analyte using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, which governs the molecule's geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Optimized Geometry and Energy

A thorough search of peer-reviewed literature did not yield any specific studies that have performed Density Functional Theory (DFT) calculations to determine the optimized geometry and ground-state energy of Methyl 2-amino-5-bromo-3-methoxybenzoate.

Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule. The output would provide the most stable three-dimensional arrangement of the atoms (optimized geometry) in terms of bond lengths, bond angles, and dihedral angles. This foundational data is crucial for all other computational analyses.

Table 4.1.1: Hypothetical DFT Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | Data not available |

| Bond Length | C-N | Data not available |

| Bond Length | C-O (methoxy) | Data not available |

| Bond Length | C=O (ester) | Data not available |

| Bond Angle | C-C-C (ring) | Data not available |

| Dihedral Angle | C-C-O-C (methoxy) | Data not available |

| Note: This table is for illustrative purposes only. No published data is available. |

Molecular Electrostatic Potential (MEP) Surface Analysis

No specific Molecular Electrostatic Potential (MEP) surface analyses for this compound have been published.

An MEP analysis maps the electrostatic potential onto the electron density surface of the molecule. This visualization is invaluable for identifying the electrophilic and nucleophilic sites of a molecule. Color-coding (typically red for electron-rich, negative potential regions, and blue for electron-poor, positive potential regions) reveals where the molecule is most likely to interact with other chemical species. For this compound, one would anticipate negative potential near the oxygen and nitrogen atoms and the aromatic ring's pi-system, indicating sites for electrophilic attack.

Conformational Analysis and Energy Landscape Exploration

There are no available research articles detailing the conformational analysis or the potential energy landscape of this compound.

A conformational analysis would investigate the different spatial arrangements of the molecule (conformers) that arise from the rotation around single bonds, such as the bonds connected to the methoxy (B1213986) and methyl ester groups. By calculating the energy of each conformer, an energy landscape can be constructed to identify the most stable (lowest energy) conformation and the energy barriers between different conformers. This is critical for understanding the molecule's flexibility and its predominant shape in different environments.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical prediction of spectroscopic parameters is a key application of computational chemistry, allowing for the interpretation and validation of experimental data.

Theoretical Vibrational Frequencies

No studies presenting the theoretical vibrational frequencies for this compound were found.

Computational methods, typically DFT, can calculate the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These theoretical frequencies are often scaled to better match experimental values. A detailed analysis would assign specific vibrational modes (e.g., N-H stretch, C=O stretch, C-Br stretch) to the calculated frequencies.

Table 4.3.1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | Data not available |

| C-H stretch (aromatic) | Data not available |

| C-H stretch (methyl) | Data not available |

| C=O stretch (ester) | Data not available |

| C-O stretch (methoxy) | Data not available |

| C-Br stretch | Data not available |

| Note: This table is for illustrative purposes only. No published data is available. |

Predicted NMR Chemical Shifts

Specific predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are not available in the public domain.

Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing predicted shifts with experimental spectra is a powerful method for confirming the structure of a synthesized compound. The calculations would provide a set of chemical shifts for each unique hydrogen and carbon atom in the molecule.

Table 4.3.2: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | Data not available |

| ¹H (NH₂) | Data not available |

| ¹H (OCH₃) | Data not available |

| ¹H (COOCH₃) | Data not available |

| ¹³C (Aromatic) | Data not available |

| ¹³C (C=O) | Data not available |

| ¹³C (OCH₃) | Data not available |

| ¹³C (COOCH₃) | Data not available |

| Note: This table is for illustrative purposes only. No published data is available. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide a virtual microscope to observe its behavior at the atomic level, revealing crucial information about its conformational flexibility, solvation properties, and interactions with other molecules.

The simulation process typically begins by defining a force field, which is a set of parameters that approximates the potential energy of the system. Force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used for organic molecules like substituted methyl benzoates. nih.gov The simulation box would contain molecules of this compound, often along with a solvent, such as water or an organic solvent, to mimic real-world conditions.

By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of each particle, yielding insights into the molecule's dynamic nature. Key properties that can be analyzed include:

Conformational Analysis: The simulation can explore the different spatial arrangements (conformations) of the molecule that are accessible at a given temperature, identifying the most stable or populated shapes. The rotation around the ester and methoxy group linkages is of particular interest.

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute molecule. This is often visualized using radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from an atom in the solute. This is crucial for understanding solubility and intermolecular interactions.

Interaction Energies: The strength of interactions between the solute and solvent, or between multiple solute molecules, can be calculated. This includes van der Waals forces and electrostatic interactions, which are critical for predicting how the molecule will behave in a condensed phase or a biological system.

While specific MD simulation studies on this compound are not prominently available in published literature, the methodology allows for the generation of detailed data. The following table illustrates the type of results that would be obtained from such a simulation.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation This table is for illustrative purposes to show the type of data generated from MD simulations and does not represent published experimental results.

| Simulation Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Potential Energy of the System | The total energy of the simulated box, indicating system stability. | -55,000 kJ/mol |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 4.2 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | 250 Ų |

| Interaction Energy (Solute-Water) | The energy of interaction between the compound and surrounding water molecules. | -80 kJ/mol |

| Radial Distribution Function g(r) Peak (N-H···O_water) | The distance of the strongest hydrogen bond between the amino group and water. | 1.9 Å |

Calculation of Molecular Polarizability and Hyperpolarizability

The interaction of a molecule with an external electric field, such as that from light, can induce a dipole moment. This response is described by the molecular polarizability (α) and, for stronger fields, the hyperpolarizability (β). These properties are fundamental to understanding a molecule's potential for use in nonlinear optical (NLO) applications, which are crucial for technologies like frequency shifting and optical switching. researchgate.net

The values of polarizability and hyperpolarizability for this compound can be determined computationally using quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for this purpose, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to provide a good balance between accuracy and computational cost. researchgate.net These calculations are typically performed on the optimized equilibrium geometry of the molecule in the gas phase.

The key parameters derived from these calculations include:

Dipole Moment (µ): This measures the intrinsic polarity of the molecule arising from its asymmetric charge distribution.

Mean Polarizability (α₀): This describes the average linear response of the electron cloud to an applied electric field.

Anisotropy of Polarizability (Δα): This measures how non-uniform the polarizability is in different directions.

First-Order Hyperpolarizability (β₀): This is the primary determinant of a molecule's second-order NLO activity, such as second-harmonic generation (SHG). A high β₀ value suggests the material could be a good candidate for NLO applications. researchgate.net

The presence of both electron-donating groups (amino, methoxy) and an electron-withdrawing group (bromo) on the benzene (B151609) ring suggests that this compound could possess significant NLO properties due to intramolecular charge transfer. DFT calculations would quantify this potential.

Table 2: Calculated Polarizability and Hyperpolarizability Parameters Values are derived from theoretical DFT calculations and are presented to illustrate the type of data obtained. They are not from specific published research on this exact molecule.

| Parameter | Description | Units |

|---|---|---|

| Dipole Moment (μ) | Total dipole moment of the molecule. | Debye |

| Mean Polarizability (α₀) | Average linear polarizability. | esu (electrostatic units) |

| Anisotropy of Polarizability (Δα) | The directional dependence of polarizability. | esu |

| First Hyperpolarizability (β₀) | The second-order nonlinear optical response. | esu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl p-hydroxy benzoate (B1203000) |

Chemical Reactivity and Derivatization Strategies for Functional Enhancement

Reactivity of the Amine Functionality

The nucleophilic amino group is a primary site for derivatization, allowing for the introduction of a wide variety of substituents and the construction of new ring systems.

The primary amine in Methyl 2-amino-5-bromo-3-methoxybenzoate can readily undergo acylation with reagents like acyl chlorides or anhydrides to form the corresponding amides. This transformation is fundamental for introducing new side chains and modulating the electronic properties of the molecule. For instance, reaction with sulfonyl chlorides, such as methanesulfonyl chloride, yields sulfonamides. In a related compound, methyl 2-amino-5-bromobenzoate, the initial N-acylation with methanesulfonyl chloride is followed by N-alkylation using a base like sodium hydride (NaH) and an alkylating agent, demonstrating a sequential pathway to disubstituted amine derivatives. This two-step process highlights how the amine can be systematically functionalized to build molecular complexity.

Table 1: Representative Acylation/Alkylation of an Aniline (B41778) Scaffold This table illustrates a reaction on a closely related analog, methyl 2-amino-5-bromobenzoate, to demonstrate the typical reactivity of the amine group.

| Reactant | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 2-amino-5-bromobenzoate | 1. Methanesulfonyl chloride, Dichloromethane 2. Sodium Hydride (NaH), Dimethylformamide (DMF) | 1. 333-343 K, 2-3 days 2. Room temperature, 14-16 h | Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate | nih.gov |

The ortho-relationship between the amino group and the methyl ester allows for intramolecular cyclization reactions to form fused heterocyclic systems, most notably quinazolinones. Quinazolinones are a prominent class of heterocycles with significant biological activities. The general synthesis involves the reaction of an anthranilic acid derivative (or its ester) with a one-carbon source. For example, 2-aminobenzoic acids can react with reagents like formamide (B127407) or cyanates to yield 4(3H)-quinazolinones. nih.gov While a specific example starting from this compound is not detailed in the reviewed literature, its structural similarity to other anthranilic acid derivatives suggests it is a viable substrate for such transformations, which would lead to the formation of highly functionalized bromo- and methoxy-substituted quinazolinones. organic-chemistry.org

Reactions Involving the Bromo Substituent

The bromo substituent on the aromatic ring is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl-aryl, aryl-alkene, and aryl-alkyne bond formation. The bromo-substituent of this compound makes it an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a biaryl structure. The reaction is widely used due to its mild conditions and tolerance of various functional groups. glpbio.com Unprotected ortho-bromoanilines are known to undergo efficient Suzuki-Miyaura coupling with a variety of boronic esters, including those bearing alkyl, aryl, and heteroaromatic motifs, indicating that the title compound is a suitable substrate for generating diverse biaryl products. glpbio.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net It is exceptionally useful for synthesizing arylalkynes. The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and a base. Copper-free versions have also been developed. dntb.gov.ua The bromo-substituent on the electron-rich aniline ring is reactive under these conditions, allowing for the introduction of various acetylenic groups. dntb.gov.uagoogle.comsigmaaldrich.com

Heck Coupling: While less commonly cited for this specific substrate, the Heck reaction, which couples aryl halides with alkenes, remains a viable strategy for derivatization.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aniline Scaffolds

| Coupling Type | Aryl Bromide Substrate | Coupling Partner | Catalyst/Base/Solvent System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Generic Unprotected ortho-bromoaniline | Aryl/Alkyl/Heteroaryl Boronic Ester | Pd Catalyst / Base | Substituted 2-aminobiphenyl (B1664054) derivative | glpbio.com |

| Sonogashira | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ / DBU / THF | 4-(3-Aminophenyl)-2-methyl-3-butyn-2-ol | dntb.gov.ua |

Nucleophilic aromatic substitution (SNAr) on electron-rich aromatic rings like anilines is generally challenging because it requires strong activation by electron-withdrawing groups, which are absent in this molecule. youtube.com However, certain metal-catalyzed substitutions can proceed. A key example is the Rosenmund-von Braun reaction, where the bromo substituent is replaced by a cyano group using a copper(I) cyanide catalyst at high temperatures. A patent describes the successful conversion of the closely related methyl 2-amino-5-bromo-3-methylbenzoate to methyl 2-amino-5-cyano-3-methylbenzoate in N-methyl-2-pyrrolidinone (NMP) at 170 °C. google.com This demonstrates a viable pathway for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 3: Example of Nucleophilic Aromatic Substitution This table shows a reaction on a closely related analog, demonstrating the cyanation of the bromo-position.

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl 2-amino-5-bromo-3-methylbenzoate | Copper(I) cyanide (CuCN) | N-Methyl-2-pyrrolidinone (NMP) | 170 °C, 4 hours | Methyl 2-amino-5-cyano-3-methylbenzoate | google.com |

Transformations of the Ester Group

The methyl ester functionality offers another site for chemical modification, allowing for changes in polarity and reactivity.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-5-bromo-3-methoxybenzoic acid, under basic (saponification) or acidic conditions. biosynce.comuni.lu This carboxylic acid can then be used in amide bond couplings or other carboxylate-specific reactions.

Transesterification: The methyl ester can be converted to other esters through transesterification. For example, reacting methyl 2-amino-5-bromo-3-methylbenzoate with benzyl (B1604629) alcohol in the presence of a catalytic amount of sodium methoxide (B1231860) results in the formation of benzyl 2-amino-5-bromo-3-methylbenzoate. google.com This allows for the introduction of different alkyl or aryl groups to the ester moiety, which can be useful for modifying solubility or for introducing protecting groups.

Amidation: Direct reaction of the ester with amines to form amides is possible, though it often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid, which is then activated and coupled with an amine.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-amino-5-bromo-3-methoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a new set of derivatives via the versatile hydroxymethyl group.

Derivatization for Enhanced Analytical Detection and Specificity

For quantitative analysis, particularly at trace levels in complex biological or environmental matrices, derivatization of this compound can significantly improve its detectability and the specificity of the analytical method. sci-hub.se The primary aromatic amine group is the most common target for such derivatization.

Derivatization for High-Performance Liquid Chromatography (HPLC): To enhance detection in HPLC, the amino group can be tagged with a molecule that possesses strong ultraviolet (UV) absorbance or fluorescence properties. Pre-column derivatization with a fluorogenic-labeling reagent is a highly sensitive approach. tandfonline.comelsevierpure.com For instance, reagents like coumarin (B35378) sulfonyl chlorides can react with the primary amine under mild conditions (e.g., pH 9.0, room temperature) to form highly fluorescent sulfonamides. tandfonline.comtandfonline.com These derivatives can then be separated by reverse-phase HPLC and detected with high sensitivity and specificity using a fluorescence detector, allowing for quantification at very low concentrations. tandfonline.comresearchgate.net

Derivatization for Gas Chromatography (GC): Direct analysis of primary amines by GC can be problematic due to their polarity, which can lead to poor peak shape and adsorption on the chromatographic column. nih.govgcms.cz Derivatization is employed to decrease the polarity and increase the volatility of the analyte. nih.govyoutube.com Common strategies for derivatizing the amino group include:

Acylation: Reaction with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., pentafluoropropionic anhydride), converts the amine into a stable, volatile amide derivative. These fluorinated derivatives are particularly suitable for sensitive detection using an electron capture detector (ECD) or mass spectrometry (MS). researchgate.netnih.gov

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic performance. nih.govyoutube.com

These derivatization techniques not only enhance sensitivity but also improve the selectivity of the analysis, especially when coupled with mass spectrometry (GC-MS), which allows for the identification and quantification of the specific derivative based on its characteristic mass spectrum. nih.gov

Table 2: Strategies for Analytical Derivatization

| Analytical Technique | Derivatization Strategy | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| HPLC | Fluorescent Labeling (e.g., with Coumarin Sulfonyl Chloride) | Aromatic Amine | Enhance sensitivity via fluorescence detection | tandfonline.comtandfonline.com |

| GC | Acylation (e.g., with Pentafluoropropionic Anhydride) | Aromatic Amine | Increase volatility and enable electron capture detection | researchgate.netnih.gov |

| GC | Silylation (e.g., with BSTFA) | Aromatic Amine | Increase volatility and improve peak shape | nih.govyoutube.com |

Medicinal Chemistry and Pharmacological Research Perspectives

Structure-Activity Relationship (SAR) Studies of Methyl 2-amino-5-bromo-3-methoxybenzoate and Its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and reduce toxicity. For the scaffold represented by this compound, SAR studies involve the systematic modification of its structure to understand the contribution of each functional group to its biological activity.

Design and Synthesis of Compound Libraries for SAR Profiling

The generation of compound libraries is a key strategy for exploring the chemical space around a core scaffold. For aminobenzoate derivatives, this process involves creating a diverse set of analogues by introducing various substituents onto the aromatic ring. This approach allows researchers to map how different electronic and steric properties influence biological activity.

A common method for library synthesis is to start with a core aminobenzoic acid structure and introduce different functional groups through reactions like halogenation, nitration, or by using variously substituted starting materials. For instance, in a study focused on methyl 4-aminobenzoate (B8803810) derivatives, a library was created to evaluate their inhibitory potential against glutathione-related enzymes. nih.gov The synthesis strategy involved preparing compounds with different halogen substitutions to probe the effect of these changes on enzyme inhibition. nih.gov Another approach, molecular hybridization, combines the aminobenzoate pharmacophore with other active moieties, such as aromatic aldehydes, to create Schiff bases, thereby generating a library of new chemical entities with potential antimicrobial and cytotoxic activities. nih.gov

The synthesis of these libraries can be achieved through multi-component condensation reactions or sequential chemical modifications. For example, the synthesis of amino-3,5-dicyanopyridine derivatives, which can be seen as more complex analogues, was achieved through a multi-component reaction involving malononitrile, hydrogen sulfide, and various aldehydes, showcasing a method to rapidly generate structural diversity. tdcommons.org

Systematic Positional and Functional Group Scan on the Benzoate (B1203000) Scaffold

A systematic scan of functional groups and their positions on the benzoate scaffold is crucial for elucidating the SAR. This involves altering the substituents at the C2 (amino), C3 (methoxy), and C5 (bromo) positions of the target compound, as well as the methyl ester group.

A study on methyl 4-aminobenzoate derivatives provides a clear model for this process. Researchers synthesized and tested a series of compounds to understand their inhibitory effects on glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). The findings from this study are particularly instructive for understanding how substitutions on the benzoate ring affect biological activity.

For instance, the study revealed that the nature and position of the halogen atom significantly impacted the inhibitory potential. Compound 1 (methyl 4-amino-3-bromo-5-fluorobenzoate) was a potent inhibitor of GR, whereas compound 4 (methyl 4-amino-2-bromobenzoate) and compound 6 (methyl 4-amino-2-chlorobenzoate) were identified through in silico studies as having the lowest binding energies to GR and GST receptors, respectively. nih.gov This indicates that both the electronic nature of the halogen and its placement on the ring are critical determinants of activity.

The table below summarizes the findings for selected methyl 4-aminobenzoate derivatives and their inhibitory constants (Ki) or predicted binding affinities, illustrating the impact of positional and functional group changes.

| Compound ID | Structure | Target Enzyme | Key Finding |

| 1 | Methyl 4-amino-3-bromo-5-fluorobenzoate | GR | Strong inhibitor with a Ki value of 0.325±0.012 μM. nih.gov |

| 5 | Methyl 4-amino-2-nitrobenzoate | GST | Strong inhibitor with a Ki value of 92.41±22.26 μM. nih.gov |

| 4 | Methyl 4-amino-2-bromobenzoate | GR | Predicted to have the lowest binding energy. nih.gov |

| 6 | Methyl 4-amino-2-chlorobenzoate | GST | Predicted to have the lowest binding energy. nih.gov |

These results underscore the importance of systematic modifications. The introduction of a nitro group at the C2 position, as in compound 5 , led to strong GST inhibition, while a combination of bromo and fluoro groups at C3 and C5 resulted in potent GR inhibition. nih.gov Such studies provide a roadmap for designing more effective and selective inhibitors based on the aminobenzoate scaffold.

Role as a Key Intermediate in Drug Discovery and Development

This compound and structurally related bromoaryl compounds are valuable building blocks in the synthesis of complex pharmaceutical agents. Their substituted phenyl ring serves as a versatile starting point for constructing molecules with significant biological activity.

Precursor to Biologically Active Molecules (e.g., for CDK1/cyclin B inhibitors, SGLT2 inhibitors)

The brominated aromatic motif is a recurring feature in the synthesis of modern therapeutics, including kinase inhibitors and antidiabetic agents.

SGLT2 Inhibitors: Research into Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors has identified bromoaryls as crucial active fragments. nih.gov For example, a key intermediate in the synthesis of the SGLT2 inhibitor Empagliflozin is (3S)-3-[4-[(5-bromo-2-chlorophenyl) methyl]phenoxy]tetrahydrofuran. google.comwipo.int The synthesis of this intermediate often starts from a brominated phenyl derivative, such as (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone. google.comwipo.int This highlights the strategic importance of the bromo-substituted phenyl unit, a core feature of this compound, in developing drugs for diabetes management.

CDK Inhibitors: In the realm of oncology, Cyclin-Dependent Kinase (CDK) inhibitors are vital for cancer therapy. Palbociclib, a potent CDK4/6 inhibitor, is used to treat certain types of breast cancer. tdcommons.orglongdom.org The synthesis of Palbociclib involves several key intermediates, one of which is 6-bromo-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one. tdcommons.org The synthesis of this complex molecule relies on precursors that contain a brominated ring system, demonstrating the utility of compounds like this compound as potential starting materials or key building blocks for advanced therapeutic agents. researchgate.netgoogle.comgoogle.com

Application as a Scaffold for Novel Therapeutic Agents

The aminobenzoate framework is not just an intermediate but also serves as a foundational scaffold for the development of new drugs. By modifying the core structure, it is possible to generate novel compounds with a wide range of biological activities.

A compelling example is the derivatization of 4-aminobenzoic acid (PABA). While PABA itself is non-toxic and serves as a vitamin for many microorganisms, simple chemical modification can convert it into potent therapeutic agents. nih.gov Researchers have synthesized a series of Schiff bases by reacting PABA with various aromatic aldehydes. This molecular hybridization approach resulted in compounds with significant antimicrobial and cytotoxic properties. For instance, some of the resulting Schiff bases showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and potent broad-spectrum antifungal activity. nih.gov Furthermore, certain derivatives displayed notable cytotoxicity against the HepG2 cancer cell line. nih.gov This demonstrates that the aminobenzoic acid scaffold can be effectively utilized to design and discover new therapeutic agents by exploring different chemical modifications.

Mechanistic Investigations of Biological Activity (if applicable to derivatives)

Understanding the mechanism of action of derivatives is a critical step in drug development. For derivatives of aminobenzoic acid, mechanistic studies have revealed their ability to modulate key signaling pathways involved in disease.

One such investigation focused on an aminobenzoic acid derivative, referred to as DAB-1, which was developed to target cancer-related inflammation. nih.gov In preclinical mouse models of bladder cancer, treatment with DAB-1 was found to significantly inhibit tumor growth and metastasis. nih.gov

Mechanistic studies revealed that DAB-1 exerts its antitumor effects through multiple pathways:

Inhibition of Inflammatory Signaling: The compound was shown to efficiently inhibit the activation of the TNFα/NFΚB and IL6/STAT3 signaling pathways. These pathways are known to be chronically active in many cancers, promoting cell proliferation and survival. nih.gov

Reduction of Nitric Oxide Production: DAB-1 was found to decrease the production of nitric oxide (NO) induced by TNFα. It achieved this by reducing the transcriptional activation of NFΚB and the expression of inducible nitric oxide synthase (iNOS). nih.gov Elevated levels of NO in the tumor microenvironment are associated with tumor progression and metastasis.

Antiproliferative Effects: The primary antitumor effect of DAB-1 was linked to a strong decrease in tumor cell proliferation, with minimal impact on cell death or apoptosis. nih.gov

These findings illustrate how a derivative built upon an aminobenzoic acid structure can function by targeting specific inflammatory and proliferative pathways central to cancer biology. Such detailed mechanistic insights are invaluable for the rational design of next-generation therapeutic agents.

In Silico Approaches in Rational Drug Design

In the modern drug discovery landscape, in silico or computational approaches are indispensable for accelerating the identification and optimization of new drug candidates. For a molecule like this compound, which serves as a key building block for more complex pharmacologically active agents, these computational techniques are instrumental. They allow medicinal chemists to predict how structural modifications might influence biological activity, thereby guiding synthetic efforts in a more targeted and efficient manner. The following sections delve into the specific ligand-based and structure-based methodologies through which the therapeutic potential of scaffolds related to this compound can be explored and enhanced.

Ligand-Based Drug Design Methodologies

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown or not well-defined, but a set of molecules with known activity exists. researchgate.netnih.govresearchgate.netnih.gov These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. numberanalytics.com For a scaffold such as this compound, which is a known precursor to inhibitors of targets like SGLT2, LBDD methodologies can be pivotal in designing novel and more potent derivatives. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. numberanalytics.comjocpr.comnih.gov By developing a QSAR model, researchers can predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test experimentally. creative-biostructure.com

In the context of developing inhibitors from the this compound framework, a QSAR study would involve synthesizing a library of derivatives and evaluating their inhibitory activity. Various molecular descriptors for these derivatives would be calculated, including:

Electronic properties: (e.g., partial charges, dipole moment) influenced by the bromo and methoxy (B1213986) substituents.

Steric properties: (e.g., molecular volume, surface area) which would change with modifications to the core structure.

Hydrophobic properties: (e.g., LogP) which are critical for membrane permeability and interaction with hydrophobic pockets in the target protein.

A statistical model would then be generated to relate these descriptors to the observed biological activity. For instance, a hypothetical QSAR study on a series of SGLT2 inhibitors derived from this scaffold might yield the data presented in Table 1.

Interactive Data Table: Hypothetical QSAR Descriptors for a Series of Analogs

| Compound ID | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (nM) |

| Analog-1 | 305.15 | 2.8 | 75.3 | 150 |

| Analog-2 | 321.18 | 3.1 | 72.1 | 125 |

| Analog-3 | 337.21 | 3.4 | 68.9 | 90 |

| Analog-4 | 353.24 | 3.7 | 65.7 | 65 |

| Analog-5 | 369.27 | 4.0 | 62.5 | 40 |

This table is for illustrative purposes to show the type of data generated in a QSAR study.

Pharmacophore Modeling

Pharmacophore modeling is another powerful LBDD technique that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger or block its response. nih.govmdpi.com A pharmacophore model can be generated from a set of active ligands, defining key features such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.govyoutube.com

For the development of SGLT2 inhibitors, a pharmacophore model could be built using known potent inhibitors that share the core structure derivable from this compound. researchgate.netphcogj.com Such a model might reveal that a specific spatial arrangement of a hydrogen bond donor (from the amino group), a hydrophobic region (the aromatic ring), and a hydrogen bond acceptor (the methoxy or ester group) is crucial for activity. This pharmacophore can then be used as a 3D query to screen large databases of virtual compounds to identify novel scaffolds that match these essential features, potentially leading to the discovery of new classes of inhibitors. nih.govacs.org

Structure-Based Drug Design and Molecular Docking Studies

When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a potent tool for drug discovery. proteinstructures.comlongdom.orgnumberanalytics.com SBDD utilizes the structural information of the target's binding site to design ligands with high affinity and selectivity. drugdesign.orgfiveable.me Molecular docking is the primary method within SBDD, computationally predicting the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com

Molecular Docking

Molecular docking simulations can be used to place the this compound scaffold, or more complex derivatives, into the active site of a target protein like SGLT2. isfcppharmaspire.comresearchgate.net The process involves two main steps: sampling different conformations and orientations (poses) of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.govjournalijar.com

These simulations provide valuable insights into the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For example, docking studies of SGLT2 inhibitors often reveal critical hydrogen bonds with residues like Asn51, and hydrophobic interactions with residues such as Tyr290 and Trp291. nih.govmdpi.com

By analyzing the docked pose of a lead compound derived from this compound, medicinal chemists can identify opportunities for structural modifications to improve binding. For instance, if the bromo substituent is in a sterically crowded area, replacing it with a smaller group might be beneficial. Conversely, if there is an empty hydrophobic pocket nearby, extending a part of the molecule into that pocket could enhance potency.

The results of molecular docking studies are often summarized in a table that includes the predicted binding energy (docking score) and the key interacting residues, as illustrated in the hypothetical data in Table 2 for a series of designed ligands.

Interactive Data Table: Illustrative Molecular Docking Results against SGLT2

| Ligand ID | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |

| Ligand-A | -8.5 | Asn51, Gln457 | Phe98, Trp291, Tyr290 |

| Ligand-B | -9.2 | Asn51, Glu75, Ser287 | Phe98, Val157, Trp291 |

| Ligand-C | -9.8 | Asn51, Gln457, Ser393 | Trp291, Phe453, Ile456 |

| Ligand-D | -10.4 | Asn51, Glu75, His80 | Val157, Trp291, Tyr290 |

| Ligand-E | -11.1 | Gln457, His80, Ser393 | Phe98, Trp291, Phe453 |

This table is for illustrative purposes. The data represents the type of information generated from molecular docking studies of SGLT2 inhibitors. isfcppharmaspire.comnih.govmdpi.com

These in silico predictions are invaluable for generating hypotheses that can be tested experimentally, ultimately leading to the development of optimized drug candidates in a more resource- and time-efficient manner. researchgate.net

Advanced Applications and Materials Science Research

Nonlinear Optical (NLO) Properties and Potential for Device Fabrication

Nonlinear optics is a field of study that focuses on how intense light interacts with materials to produce new optical effects. Materials with strong NLO properties are crucial for developing technologies such as frequency converters, optical switches, and modulators. The inherent asymmetry in the molecular structure of certain organic compounds, like the one discussed here, can lead to significant NLO effects.

Second Harmonic Generation (SHG) is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.

The SHG efficiency of Methyl 2-amino-5-bromobenzoate (M2A5B) has been investigated using the Kurtz-Perry powder technique with a Nd:YAG laser. researchgate.netnih.gov This method is a standard for assessing the second-order nonlinearity of a material in powder form. The study revealed that M2A5B exhibits a particle size-dependent SHG efficiency, which is a key indicator of phase-matching capabilities. researchgate.netnih.gov Notably, the SHG efficiency of M2A5B was found to be greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used standard inorganic NLO material. researchgate.net This superior performance highlights the potential of M2A5B for applications in frequency doubling.

Interactive Data Table: SHG Properties of M2A5B

| Property | Finding | Reference |

| Measurement Technique | Kurtz-Perry powder method | researchgate.netnih.gov |

| Laser Source | Nd:YAG | researchgate.netnih.gov |

| SHG Efficiency | Greater than KDP | researchgate.net |

| Phase Matching | Existence established | researchgate.netnih.gov |

Currently, there is no publicly available research data on the Third Harmonic Generation (THG) efficiency or Z-scan analysis for Methyl 2-amino-5-bromo-3-methoxybenzoate or the related compound Methyl 2-amino-5-bromobenzoate. These analyses are crucial for fully characterizing the third-order NLO susceptibility of a material, which governs phenomena like the optical Kerr effect and two-photon absorption. Further research in this area would be necessary to fully evaluate the potential of this class of compounds in third-order NLO applications.

The quality of the crystalline material is paramount for its application in nonlinear optics. Defects and impurities can significantly degrade the NLO performance. For Methyl 2-amino-5-bromobenzoate (M2A5B), high-quality single crystals have been successfully grown using two primary methods:

Slow Evaporation Solution Growth Technique: This is a common and effective method for growing crystals from a saturated solution at a constant temperature. Good quality single crystals of M2A5B have been obtained using this technique. researchgate.netnih.gov This method allows for the slow and controlled formation of the crystal lattice, which is essential for minimizing defects.

Unidirectional Growth (Sankaranarayanan–Ramasamy Method): For the first time, bulk single crystals of M2A5B with dimensions of 60 mm in length and 15 mm in diameter were grown using the unidirectional Sankaranarayanan–Ramasamy (SR) method. researchgate.net This technique involves the controlled movement of the crystal-solution interface, which can lead to larger and higher-quality crystals compared to the slow evaporation method. An optimized growth rate of 1.5 mm per day was achieved for the SR-grown crystal. researchgate.net

Development as Chemical Probes and Imaging Agents

There is currently no available research literature detailing the development or application of this compound or its close analogs as chemical probes or imaging agents. The structural features of this compound, such as the presence of a fluorophore (the aromatic ring system), could potentially be exploited for such applications. However, without specific studies on its photophysical properties, such as fluorescence quantum yield, Stokes shift, and sensitivity to environmental changes, its utility as a probe remains speculative.

Application in Functional Materials for Sensor Development

Similarly, there is a lack of published research on the application of this compound in the development of functional materials for sensors. The amino and bromo substituents on the aromatic ring could potentially act as binding sites for specific analytes, and changes in the electronic properties of the molecule upon binding could be transduced into a measurable signal. However, dedicated research is required to explore these possibilities and to design and synthesize sensor materials based on this scaffold.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-amino-5-bromo-3-methoxybenzoate, and what reaction conditions are typically employed?

The synthesis involves multi-step functional group transformations. Bromination of a methoxy-substituted benzoate precursor under electrophilic aromatic substitution (using Br₂ in acetic acid) is common, followed by nitration and reduction (e.g., catalytic hydrogenation with H₂/Pd-C) to introduce the amino group . Protecting groups for the methoxy and ester functionalities are critical to prevent side reactions, with the methoxy group directing bromination to the 5-position via ortho/para effects .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography (using SHELX for refinement) provides unambiguous structural data .

- NMR spectroscopy identifies substituent positions (e.g., deshielded aromatic protons adjacent to electron-withdrawing groups) .

- IR spectroscopy confirms ester (C=O stretch ~1700 cm⁻¹) and amino (N-H ~3300 cm⁻¹) groups .

- High-resolution mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns .

Q. What safety protocols should be followed when handling this compound?

Use nitrile gloves, lab coats, and fume hoods to avoid skin contact and inhalation . Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . Respiratory protection (N95 mask) is advised for bulk handling (>10 g) .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

Its bromine and amino groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures for drug candidates . The ester moiety can be hydrolyzed to carboxylic acids for further derivatization, such as amide bond formation .

Advanced Research Questions